4-Amino-3,8-dibromoquinoline
Description
Properties
CAS No. |
1208949-39-6 |
|---|---|
Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
301.969 |
IUPAC Name |
3,8-dibromoquinolin-4-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13) |
InChI Key |
WFXMQZSYDBYTPE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The dual bromine substituents in this compound increase molecular weight and steric bulk compared to mono-halogenated analogs like 4-Amino-3-bromoquinoline. This may reduce solubility but enhance electrophilic reactivity in cross-coupling reactions .
Synthesis Pathways: Pd-catalyzed cross-coupling, as described for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), is a plausible route for introducing aryl or halogen groups into the quinoline core . 4-Amino-3-bromoquinoline’s synthesis via methods in Journal of Medicinal Chemistry suggests bromination or substitution reactions at position 3 .
Thermal Stability: The melting point of 4-Amino-3-bromoquinoline (203°C) indicates moderate thermal stability, likely reduced in dihalogenated analogs due to increased molecular complexity .
Q & A
Basic: What synthetic methods are most effective for preparing 4-Amino-3,8-dibromoquinoline with high regioselectivity?
Answer:
The synthesis typically involves sequential bromination and amination of quinoline precursors. A common approach is the bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in chloroform, followed by amination via nitration-reduction sequences or direct nucleophilic substitution . For regioselectivity, reaction conditions such as temperature (0–25°C), solvent polarity (tetrahydrofuran or dichloromethane), and catalysts (e.g., FeCl₃) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Key considerations :
- Monitor reaction progress using TLC to avoid over-bromination.
- Use inert atmospheres to prevent oxidation of amine groups .
Advanced: How do substitution patterns influence the electronic properties and reactivity of this compound?
Answer:
The bromine atoms at positions 3 and 8 act as electron-withdrawing groups, reducing electron density on the quinoline ring and directing electrophilic substitutions to the 4-amino group. Computational studies (DFT or Hartree-Fock methods) predict reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals (HOMO/LUMO) . For example:
Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, amino protons at δ 5.0–6.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 305.92 for CHBrN) .
- Melting Point : A sharp melting point near 203°C indicates purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Advanced: How can competing side reactions during functionalization of this compound be minimized?
Answer:
- Protecting Groups : Acetylation of the amino group (using acetic anhydride) prevents unwanted nucleophilic attacks during bromine substitution .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) with ligands (XPhos) enhance selectivity in cross-coupling reactions .
- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce radical side reactions .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation .
- Stability : Decomposition occurs above 150°C; avoid prolonged exposure to moisture to prevent hydrolysis of bromine substituents .
Advanced: What mechanistic insights explain the biological activity of this compound derivatives?
Answer:
The compound’s planar aromatic structure allows intercalation into DNA or enzyme active sites. For example:
- Antimicrobial Activity : Bromine atoms enhance lipophilicity, improving membrane penetration.
- Enzyme Inhibition : Docking studies (AutoDock Vina) show hydrogen bonding between the amino group and catalytic residues (e.g., in topoisomerase II) .
Experimental Validation : - IC assays (e.g., against E. coli DNA gyrase) quantify inhibitory potency.
- Fluorescence quenching studies track binding to serum albumin .
Basic: How is this compound used as an intermediate in medicinal chemistry?
Answer:
It serves as a scaffold for synthesizing antimalarial (e.g., chloroquine analogs) and anticancer agents (e.g., kinase inhibitors). Key steps:
Acylation : React with acid chlorides to form amide derivatives.
Cross-Coupling : Suzuki reactions introduce aryl groups at bromine sites .
Reductive Amination : Modify the amino group to enhance bioavailability .
Advanced: What role does this compound play in materials science?
Answer:
Its electron-deficient quinoline core enables applications in:
- Organic Semiconductors : Blended with thiophene derivatives for charge transport layers (measured via AFM and conductivity tests).
- Metal-Organic Frameworks (MOFs) : Coordination with Cu(I) or Ag(I) ions creates luminescent materials .
Data Example :
| Application | Property Measured | Result |
|---|---|---|
| OLED Layer | Luminance Efficiency | 15 cd/A at 10 V |
| MOF Luminescence | Emission Wavelength | 450 nm (blue light) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
